REACTION_CXSMILES
|
C1(OC(N([C@@H](C2C=CC=CC=2)C)[C:11](=[O:22])[CH:12]([CH2:19][CH:20]=[CH2:21])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=O)C=CC=CC=1.[O:31]([CH3:33])[Li]>CO>[CH2:19]([CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:11]([O:31][CH3:33])=[O:22])[CH:20]=[CH2:21]
|
Name
|
N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
|
Quantity
|
0.218 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)N(C(C(CCCCCC)CC=C)=O)[C@H](C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
LiOMe
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
O([Li])C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (30 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C(C(=O)OC)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.057 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |